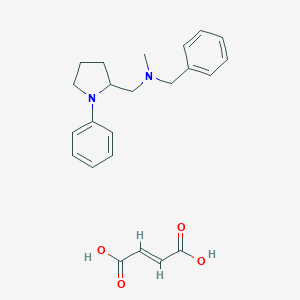

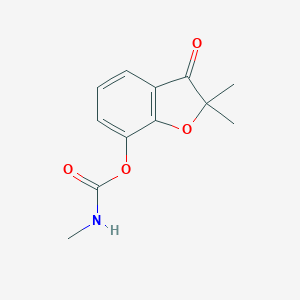

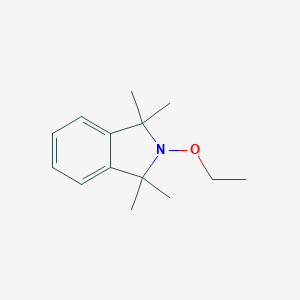

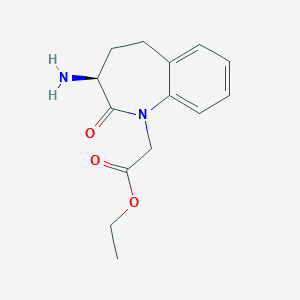

(S)-3-氨基-2,3,4,5-四氢-2-氧代-1H-1-苯并氮杂卓-1-乙酸乙酯

描述

“(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester” is a specific type of ester. Esters are widespread in nature and many simple esters are responsible for the fragrant odors of fruits and flowers . They are also present in animal fats and in many biologically important molecules .

Synthesis Analysis

Esters are usually prepared from carboxylic acids by several methods. One common method is the Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Another method involves the conversion of acid chlorides into esters by treatment with an alcohol in the presence of base .Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The ester linkage is also present in animal fats and in many biologically important molecules .Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .科学研究应用

化学和生物活性

合成方法和生物应用

对 3-苯并氮杂卓(与“(S)-3-氨基-2,3,4,5-四氢-2-氧代-1H-1-苯并氮杂卓-1-乙酸乙酯”结构相关)的研究重点是利用邻苯二胺合成苯并咪唑、喹喔啉和苯并[1,5]二氮卓。这些化合物已显示出广泛的生物应用,包括抗菌和细胞毒活性,这在药物开发中可能很重要 (Ibrahim,2011)。

抗氧化能力

对类似于“(S)-3-氨基-2,3,4,5-四氢-2-氧代-1H-1-苯并氮杂卓-1-乙酸乙酯”的化合物的抗氧化能力的研究提供了对抗氧化剂反应途径的见解,这对于设计新的抗氧化剂可能是有价值的 (Ilyasov 等,2020)。

生物活性化合物

已经探索了与目标化学结构相关的新型取代的 2-三氯甲基-3-苯基-1,3-噻唑烷-4-酮的合成和结构性质。这些化合物显示出在药物中发挥活性的潜力,突出了结构修饰在增强药物性质中的重要性 (Issac 和 Tierney,1996)。

苯二氮卓类的药理学意义

尽管与所讨论的具体化合物没有直接关系,但对苯二氮卓类(一类具有结构相似性的化合物)的研究探索了它们作为抗抑郁药的作用,表明 GABA 系统在抑郁症中的重要性。这项研究表明此类化合物在理解和治疗精神疾病方面具有更广泛的意义 (Petty 等,1995)。

半合成可吸收材料

透明质酸的酯化(与“(S)-3-氨基-2,3,4,5-四氢-2-氧代-1H-1-苯并氮杂卓-1-乙酸乙酯”等酯衍生物的合成有关)已导致新的生物材料的开发。由于其生物相容性和可降解性,这些材料在临床环境中具有潜在应用 (Campoccia 等,1998)。

未来方向

There is ongoing research into the use of engineered microorganisms for the production of biodiesel from esters . This involves overexpressing the native fatty acid operon, along with fatty acid ethyl ester biosynthesis enzymes, to improve biodiesel biosynthesis . This could potentially reduce production costs for biofuels and plant-derived chemicals .

属性

IUPAC Name |

ethyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-19-13(17)9-16-12-6-4-3-5-10(12)7-8-11(15)14(16)18/h3-6,11H,2,7-9,15H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPCSEZDTZRRFH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。